1-[(Cyclopentyloxy)methyl]-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC20407801
Molecular Formula: C9H15N3O
Molecular Weight: 181.23 g/mol
* For research use only. Not for human or veterinary use.
![1-[(Cyclopentyloxy)methyl]-1H-pyrazol-3-amine -](/images/structure/VC20407801.png)
Specification
Molecular Formula | C9H15N3O |
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Molecular Weight | 181.23 g/mol |
IUPAC Name | 1-(cyclopentyloxymethyl)pyrazol-3-amine |
Standard InChI | InChI=1S/C9H15N3O/c10-9-5-6-12(11-9)7-13-8-3-1-2-4-8/h5-6,8H,1-4,7H2,(H2,10,11) |
Standard InChI Key | OUPYWVVAEDONCB-UHFFFAOYSA-N |
Canonical SMILES | C1CCC(C1)OCN2C=CC(=N2)N |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 1-[(Cyclopentyloxy)methyl]-1H-pyrazol-3-amine combines a pyrazole core with a cyclopentyloxymethyl group and an amine functionality. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, provides a rigid scaffold for functional group attachment. The cyclopentyloxy group introduces steric bulk and hydrophobicity, which may enhance metabolic stability and membrane permeability compared to smaller substituents .
Table 1: Molecular Properties of 1-[(Cyclopentyloxy)methyl]-1H-pyrazol-3-amine and Related Compounds
The compound’s log P (partition coefficient) is estimated to be higher than that of simpler pyrazole amines due to the cyclopentyloxy group, suggesting improved lipid solubility . This property may facilitate interaction with hydrophobic biological targets or enhance bioavailability.
Synthetic Routes and Optimization
The synthesis of 1-[(Cyclopentyloxy)methyl]-1H-pyrazol-3-amine typically proceeds through a multi-step route involving pyrazole ring formation followed by functionalization. A common approach involves:
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Pyrazole Core Synthesis: Condensation of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions to form the pyrazole ring .
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N-Alkylation: Reaction of the pyrazole intermediate with chloromethyl cyclopentyl ether in the presence of a base such as potassium carbonate. This step introduces the cyclopentyloxymethyl group via nucleophilic substitution .
Key reaction parameters include temperature (typically 80–100°C), solvent polarity, and stoichiometric ratios to maximize yield. Industrial-scale production may employ continuous flow reactors to improve efficiency and reduce waste .
Biological Activities and Mechanisms
Antimicrobial Properties
Pyrazole derivatives are widely investigated for antimicrobial potential. The amine group at the 3-position may interact with bacterial enzymes involved in cell wall synthesis, while the cyclopentyloxy group could disrupt microbial membrane integrity . Comparative studies with analogs like 5-cyclopropyl-1-methyl-1H-pyrazol-3-amine suggest that bulkier substituents enhance activity against Gram-positive pathogens .
Anti-Inflammatory Effects
The compound’s ability to modulate inflammatory pathways may stem from inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) enzymes. The amine group could serve as a hydrogen bond donor, stabilizing interactions with catalytic residues in these enzymes .
Comparative Analysis with Structural Analogs
The biological and physicochemical profiles of pyrazole amines are highly substituent-dependent. For example:
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1-Methyl-1H-pyrazol-3-amine : Lacks the cyclopentyloxy group, resulting in lower molecular weight (97.12 g/mol) and reduced hydrophobicity. Exhibits moderate antimicrobial activity but limited metabolic stability.
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5-cyclopropyl-1-methyl-1H-pyrazol-3-amine : The cyclopropane ring enhances ring strain and electronic effects, potentially increasing reactivity toward biological targets.
These comparisons underscore the importance of the cyclopentyloxymethyl group in balancing solubility and activity for 1-[(Cyclopentyloxy)methyl]-1H-pyrazol-3-amine.
Applications in Medicinal Chemistry and Drug Development
The compound’s dual functionality (amine and ether groups) makes it a versatile building block for drug discovery. Potential applications include:
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Kinase Inhibitor Scaffolds: Pyrazole derivatives are prevalent in kinase inhibitor design due to their ability to occupy ATP-binding pockets .
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Antimicrobial Agents: Structural modifications could optimize activity against multidrug-resistant strains.
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Anti-Inflammatory Therapeutics: Further derivatization may improve selectivity for COX-2 over COX-1, reducing gastrointestinal side effects.
Challenges and Future Directions
Current limitations include incomplete pharmacokinetic data and insufficient in vivo validation. Future research should prioritize:
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Metabolic Stability Studies: Assessing hepatic clearance pathways to guide structural optimization.
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Target Identification: Employing proteomic approaches to elucidate molecular targets.
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Formulation Development: Enhancing aqueous solubility through salt formation or prodrug strategies.
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